molecular formula C15H19Cl2F3N4O B1417233 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride CAS No. 1169989-01-8

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride

Cat. No. B1417233
CAS RN: 1169989-01-8
M. Wt: 399.2 g/mol
InChI Key: QDBSJIGUWBZPLL-UHFFFAOYSA-N
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Description

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride, also known as 3-Trifluoromethylphenylpiperazine (TFMPP), is a recreational drug of the phenylpiperazine chemical class and is a substituted piperazine . It is often used in combination with benzylpiperazine (BZP) and other analogues, and is sold as an alternative to the illicit drug MDMA (“Ecstasy”) .


Molecular Structure Analysis

The molecular formula of TFMPP is C11H13F3N2 . The molecular weight is 230.2295 . The IUPAC name is 1-[3-(trifluoromethyl)phenyl]piperazine .


Chemical Reactions Analysis

TFMPP selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . Drug-drug synergism may induce seizures .


Physical And Chemical Properties Analysis

TFMPP is an off-white, yellowish solid . The molecular weight is 230.2295 . The IUPAC name is 1-[3-(trifluoromethyl)phenyl]piperazine .

Scientific Research Applications

Tuberculostatic Activity

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine derivatives exhibit significant applications in medical research, particularly in the treatment of tuberculosis. A study by Foks et al. (2004) synthesized and tested various derivatives for their tuberculostatic activity. These compounds showed inhibitory concentrations within 25 - 100 mg/ml, indicating their potential in treating tuberculosis.

Antimicrobial and Anticancer Properties

Compounds structurally similar to 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine have demonstrated significant antimicrobial and anticancer activities. A research by Sharma et al. (2014) synthesized novel carbazole derivatives and found that several compounds showed considerable antibacterial, antifungal, and anticancer activities, particularly against human breast cancer cell line MCF7.

Novel Antimicrobial Agents

A study by Jadhav et al. (2017) explored the synthesis of novel compounds derived from 1,2,3-triazole derivatives bearing piperazine carboxamides and oxadiazol substitutions. These compounds exhibited moderate to good activities against various bacterial and fungal strains, indicating their potential as new antimicrobial agents.

Antibacterial and Anthelmintic Activity

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which is structurally related to 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride, has been studied for its biological activities. Research by Sanjeevarayappa et al. (2015) found that this compound exhibited poor antibacterial and moderate anthelmintic activity.

Anticonvulsant Activity

Further research into similar compounds includes a study by Harish et al. (2013), who synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluated their anticonvulsant activity. Several compounds in this series demonstrated potent anticonvulsant effects, comparable to the standard drug phenytoin.

Safety And Hazards

The combination of BZP and TFMPP has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis . These side effects tend to be significantly worsened when the BZP/TFMPP mix is consumed alongside alcohol, especially the headache, nausea, and hangover .

properties

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSJIGUWBZPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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